molecular formula C20H19NO B1271831 N-[4-(benzyloxy)benzyl]-N-phenylamine CAS No. 39860-75-8

N-[4-(benzyloxy)benzyl]-N-phenylamine

Cat. No. B1271831
CAS RN: 39860-75-8
M. Wt: 289.4 g/mol
InChI Key: HDQPAJASLIOZHY-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)benzyl]-N-phenylamine is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that make it relevant in different fields of chemistry. Although the exact compound is not directly synthesized or analyzed in the provided papers, related compounds and methodologies can offer insights into its potential synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including methylation, acylation, haloform reaction, demethylation, alkylation, condensation, and reduction . For instance, the synthesis of N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine involves de novo synthesis with confirmation by various spectroscopic techniques . Similarly, the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives uses anodic oxidation in a water/ethanol mixture . These methods could potentially be adapted for the synthesis of N-[4-(benzyloxy)benzyl]-N-phenylamine.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as single-crystal X-ray diffraction , IR, 1H NMR, and MS . For example, the crystal structure of a novel organic salt obtained from benzylamine and an acidic component was determined, revealing the presence of N–H···O and C–H···O bonding . These techniques could be used to analyze the molecular structure of N-[4-(benzyloxy)benzyl]-N-phenylamine.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the formation of amides from carboxylic acids and amines catalyzed by (3,4,5-trifluorophenyl)boronic acid , and the use of 4-phenylbenzylidene benzylamine as a reagent for the titration of lithium alkyls and metal amides . The electrochemical synthesis mentioned earlier also involves a Michael addition reaction . These reactions provide a basis for understanding the reactivity of N-[4-(benzyloxy)benzyl]-N-phenylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their synthesis and structural analysis. For example, the electrochemical synthesis approach avoids the use of toxic and hazardous reagents, suggesting that related compounds might also be synthesized in an environmentally friendly manner . The crystal packing and noncovalent interactions in the structure of a novel organic salt indicate potential optical and nonlinear optical (NLO) properties . These insights could be relevant to the properties of N-[4-(benzyloxy)benzyl]-N-phenylamine.

Scientific Research Applications

Synthesis Processes

  • N-[4-(benzyloxy)benzyl]-N-phenylamine is involved in various synthesis processes. For instance, the synthesis of 4'-Cl-4"-benzyloxy-phenylbutazone involves a four-step reaction including diazotization coupling, benzylation, zinc powder reduction, and cyclization, which results in a compound with potential pharmaceutical applications (Li Meiling, 2010).

Medicinal Chemistry and Pharmacology

  • In medicinal chemistry, benzylamines, including derivatives of N-[4-(benzyloxy)benzyl]-N-phenylamine, play a crucial role in the development of numerous pharmaceutically active compounds. A study explored the synthesis of a variety of substituted secondary and tertiary benzylamines using iron catalysis, highlighting the compound's significance in drug development (Tao Yan, B. Feringa, Katalin Barta, 2016).

Material Science and Polymers

Organic Chemistry Applications

  • In organic chemistry, derivatives of this compound are used in the synthesis of various N-benzylated arylcyanamides, indicating its versatility and importance in chemical synthesis (D. Habibi, S. Heydari, A. Faraji, 2018).

Green Chemistry and Environmental Applications

  • The compound finds applications in green chemistry, such as in the synthesis of 4-benzyloxy propiophenone, which uses less polluting methodologies. This highlights the compound's role in environmentally friendly chemical processes (G. Yadav, P. R. Sowbna, 2012).

Two-Photon Fluorescence Imaging

properties

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO/c1-3-7-18(8-4-1)16-22-20-13-11-17(12-14-20)15-21-19-9-5-2-6-10-19/h1-14,21H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQPAJASLIOZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368751
Record name N-[4-(benzyloxy)benzyl]-N-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(benzyloxy)benzyl]-N-phenylamine

CAS RN

39860-75-8
Record name N-[4-(benzyloxy)benzyl]-N-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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